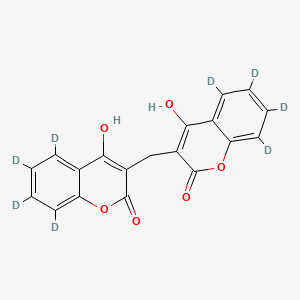
Dicoumarol-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicoumarol-d8 is a deuterated form of dicoumarol, a coumarin-like compound known for its anticoagulant properties. Dicoumarol itself is a naturally occurring compound found in sweet clover and is known for its ability to inhibit vitamin K, which is essential for blood clotting . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of dicoumarol due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicoumarol-d8 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of 4-hydroxycoumarin with deuterated formaldehyde under acidic conditions to form the deuterated bis-hydroxycoumarin . The reaction typically requires a catalyst such as titanium tetraisopropoxide (TTIP) and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities and ensure the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Dicoumarol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, which have distinct chemical and biological properties.
Scientific Research Applications
Dicoumarol-d8 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of dicoumarol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of dicoumarol.
Industry: Applied in the development of new anticoagulant drugs and in quality control processes to ensure the consistency of pharmaceutical products
Mechanism of Action
Dicoumarol-d8 exerts its effects by inhibiting vitamin K reductase, an enzyme responsible for recycling vitamin K in the body . This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of vitamin K-dependent coagulation factors (prothrombin and factors VII, IX, and X) is inhibited, leading to reduced blood clotting .
Comparison with Similar Compounds
Dicoumarol-d8 is unique due to its deuterated nature, which makes it particularly useful in research applications. Similar compounds include:
Dicoumarol: The non-deuterated form, widely used as an anticoagulant.
Warfarin: Another anticoagulant that also inhibits vitamin K reductase but has a different chemical structure.
Coumarin: The parent compound from which dicoumarol is derived, known for its fragrant properties and use in perfumes and flavorings
This compound stands out due to its stable isotope labeling, which allows for more precise studies in various scientific fields.
Properties
Molecular Formula |
C19H12O6 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
DOBMPNYZJYQDGZ-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)CC3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















